2-Ethyl-7-(4-hydroxy-3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
2-Ethyl-7-(4-hydroxy-3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolo-pyrimidines. These compounds are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-7-(4-hydroxy-3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. Microwave-mediated synthesis is particularly advantageous for industrial applications due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-7-(4-hydroxy-3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-Ethyl-7-(4-hydroxy-3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Medicine: Investigated for its antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Neuroprotection: Inhibits endoplasmic reticulum stress and apoptosis, reducing neuronal death.
Anti-inflammatory: Inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines.
Anticancer: Interacts with DNA and inhibits topoisomerase enzymes, preventing cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: Known for its antiviral and anticancer activities.
5-Methyl-7-hydroxy-1,3,4-triazaindolizine: Exhibits similar biological activities and is used in medicinal chemistry.
Uniqueness
2-Ethyl-7-(4-hydroxy-3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid stands out due to its unique combination of neuroprotective and anti-neuroinflammatory properties, making it a promising candidate for treating neurodegenerative diseases .
Properties
Molecular Formula |
C15H16N4O4 |
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Molecular Weight |
316.31 g/mol |
IUPAC Name |
2-ethyl-7-(4-hydroxy-3-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C15H16N4O4/c1-3-13-17-15-16-9(14(21)22)7-10(19(15)18-13)8-4-5-11(20)12(6-8)23-2/h4-7,10,20H,3H2,1-2H3,(H,21,22)(H,16,17,18) |
InChI Key |
FLRGKFMXFXBFGL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(C=C(NC2=N1)C(=O)O)C3=CC(=C(C=C3)O)OC |
Origin of Product |
United States |
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